2-Methyl-2-(pyrrolidin-1-YL)propanenitrile
Overview
Description
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile is an organic compound with the molecular formula C8H14N2 It is a nitrile derivative that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpropanenitrile+Pyrrolidine→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(pyrrolidin-1-yl)propanamide
- 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid
- 2-Methyl-2-(pyrrolidin-1-yl)propanol
Uniqueness
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile is unique due to its specific combination of a nitrile group and a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMWCUXIGSRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502933 | |
Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35666-79-6 | |
Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(pyrrolidin-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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